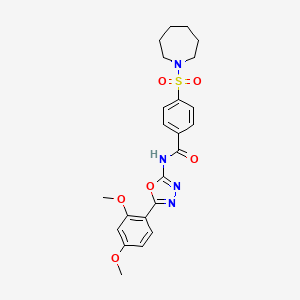
4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O6S and its molecular weight is 486.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(azepan-1-ylsulfonyl)-N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in various biological applications. This article examines its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound has the molecular formula C23H26N4O6S and a molecular weight of approximately 486.54 g/mol. Its structure includes a benzamide core modified with an azepane ring and a 1,3,4-oxadiazole moiety, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites on proteins. The presence of the azepane and oxadiazole groups enhances its affinity for various receptors and enzymes involved in metabolic pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzamide derivatives can induce apoptosis in tumor cells through the activation of caspase pathways .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Sulfonamide derivatives have been historically recognized for their antibacterial properties. Preliminary assays indicate that this compound may inhibit the growth of certain bacterial strains, although detailed studies are needed to quantify its efficacy .
Cardiovascular Effects
Sulfonamide derivatives have been investigated for their effects on cardiovascular health. Studies involving related compounds suggest that they can modulate vascular resistance and perfusion pressure through calcium channel inhibition . This mechanism could provide therapeutic benefits in managing conditions like hypertension.
In Vitro Studies
In vitro assessments have demonstrated that this compound exhibits dose-dependent cytotoxicity against various cancer cell lines. These studies utilized assays such as MTT and Annexin V staining to evaluate cell viability and apoptosis rates.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10 | Caspase activation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound in vivo. For instance, studies on mice bearing tumor xenografts showed significant tumor reduction following treatment with the compound compared to control groups .
特性
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-31-17-9-12-19(20(15-17)32-2)22-25-26-23(33-22)24-21(28)16-7-10-18(11-8-16)34(29,30)27-13-5-3-4-6-14-27/h7-12,15H,3-6,13-14H2,1-2H3,(H,24,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNNWJLOQSAZPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














